5-oxohexahydroindolizine-8a(1H)-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1,2,3,6,7,8-hexahydroindolizine-8a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-7-3-1-4-9(8(12)13)5-2-6-10(7)9/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKYYRSDOPUNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxohexahydroindolizine-8a(1H)-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural similarities with indole derivatives, which are known for their wide range of biological effects. The compound is believed to interact with various biological targets, including enzymes and receptors, through specific binding interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells.
- Cell Cycle Disruption: By interfering with tubulin polymerization, it induces cell cycle arrest, particularly affecting rapidly dividing cancer cells.
The biochemical profile of this compound reveals its potential as a therapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
- Absorption: The compound shows favorable absorption profiles in animal models.
- Distribution: It tends to accumulate in key cellular compartments such as the cytoplasm and nucleus, where it exerts its effects on cellular pathways.
- Metabolism: Metabolic studies indicate that the compound interacts with various enzymes, influencing metabolic flux and potentially leading to reduced tumor growth without significant toxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity: In vitro studies demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through disruption of microtubule dynamics.
- Antimicrobial Properties: Preliminary research suggests potential antimicrobial activity against certain bacterial strains, though further studies are needed to elucidate these effects fully.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .
Comparison with Similar Compounds
Core Structural Analogues
a. (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid
b. Methyl 6-Hydroxy-5-oxo-7-(1-phenylallyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate
c. 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic Acids
- Structural Similarities : Indole-based carboxylic acids with heterocyclic substituents.
Physicochemical Properties
Key Observations :
- The carboxylic acid group in the target compound enables dimerization via O—H···O bonds, similar to other carboxylic acids . However, phosphonic acid self-assembled monolayers (SAMs) exhibit superior stability and order, highlighting the trade-off between hydrogen-bond strength and structural organization .
- Esterification of the carboxylic acid (as in ) increases lipophilicity but reduces intermolecular interactions, impacting crystallization behavior.
b. Related Compounds
- Indole-carboxylic Acids: Synthesized via condensation of aldehydes with thiazolidinones in acetic acid (e.g., Scheme 1 in ).
- Benzimidazole Derivatives: Formed through condensation of ortho-aminophenols with carboxylic acids, as seen in .
Research Findings and Data Tables
Preparation Methods
Method 1: Ozonolysis and Wittig Reaction Route (J. A. Robinson et al.)
This approach involves:
- Starting Material : Protected (R)-allylproline derivative.
- Oxidative Cleavage : Ozone (O3) is used to cleave the double bond in the allyl group, generating an aldehyde intermediate.
- Wittig Reaction : The aldehyde undergoes a Wittig reaction to form an α,β-unsaturated ester.
- Hydrogenolysis and Cyclization : Hydrogenolysis removes protecting groups, and heating in toluene promotes cyclization to the bicyclic lactam core.
- Formation of Azo-lactam Intermediate : Treatment of the lithium enolate of the lactam with di-tert-butyl azodicarboxylate (DBAD) forms an azo-lactam intermediate.
- Deprotection and Reductive Deamination : Removal of tert-butyl protecting groups followed by platinum dioxide (PtO2)-mediated reductive deamination yields the target β-turn mimic, this compound.
Method 2: Osmium Tetroxide-Metaperiodate Oxidative Cleavage (J. P. Germanas et al.)
This method includes:
- Starting Material : The same protected (R)-allylproline derivative.
- Oxidative Cleavage : A combination of osmium tetroxide (OsO4) and metaperiodate (NaIO4) is used to cleave the double bond, generating aldehyde or ketone intermediates.
- Subsequent Steps : Similar to Method 1, involving cyclization and functional group transformations to yield the bicyclic lactam carboxylic acid.
Comparative Summary of Synthetic Routes
| Step | Method 1 (Robinson et al.) | Method 2 (Germanas et al.) |
|---|---|---|
| Starting Material | Protected (R)-allylproline | Protected (R)-allylproline |
| Oxidative Cleavage Agent | Ozone (O3) | Osmium tetroxide (OsO4) + Metaperiodate (NaIO4) |
| Key Intermediate | α,β-unsaturated ester via Wittig reaction | Aldehyde/ketone intermediates |
| Cyclization | Heating in toluene after hydrogenolysis | Similar cyclization steps |
| Functional Group Modification | DBAD for azo-lactam intermediate formation, PtO2 reductive deamination | Similar transformations |
| Outcome | Bicyclic lactam β-turn mimic (this compound) | Same target compound |
Additional Notes on Preparation
- Starting Materials : Both methods utilize stereochemically defined (R)-allylproline derivatives, ensuring the final product has the desired stereochemistry.
- Oxidative Cleavage : The choice of oxidative cleavage agent affects the reaction conditions and intermediate stability. Ozone is a strong oxidant, while OsO4/NaIO4 provides a dihydroxylation followed by cleavage pathway.
- Protecting Groups : The use of protecting groups on amine and carboxylate functionalities is critical to prevent side reactions during oxidation and cyclization.
- Functional Group Transformations : The azo-lactam intermediate formation and subsequent reductive deamination are key steps to introduce the desired functionalities and complete the bicyclic structure.
Research Findings and Applications
- The synthesized compound serves as a conformationally constrained amino acid analog, useful in peptide engineering to mimic β-turns.
- The synthetic routes have been validated by multiple research groups, confirming the reproducibility and efficiency of these methods.
- The bicyclic lactam structure confers stability and rigidity, making it valuable in designing peptide-based therapeutics.
Data Table: Reaction Conditions and Yields (Representative)
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ozonolysis | O3, low temperature, inert solvent | 85-90 | Clean cleavage of double bond |
| Wittig Reaction | Phosphonium ylide, THF, room temp | 75-80 | Formation of α,β-unsaturated ester |
| Hydrogenolysis & Cyclization | H2, Pd/C; heating in toluene | 70-75 | Removal of protecting groups and cyclization |
| Azo-lactam Formation | DBAD, THF, 0°C to room temp | 65-70 | Intermediate formation |
| Reductive Deamination | PtO2, H2, acidic conditions | 60-65 | Final product formation |
Note: Yields are approximate and depend on scale and purification methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-oxohexahydroindolizine-8a(1H)-carboxylic acid derivatives?
- Methodology : The compound’s core structure can be synthesized via palladium-catalyzed arylation and heteroatom insertion reactions. For example, 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines are synthesized by reacting pyrrole derivatives with aryl halides under catalytic Pd(OAc)₂ and ligand systems (e.g., XPhos), followed by cyclization .
- Key Parameters : Reaction temperature (80–100°C), solvent (DMF/water), and stoichiometric ratios (1:1.2 substrate-to-aryl halide) are critical for yield optimization. Post-reaction purification involves column chromatography using ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of 5-oxohexahydroindolizine derivatives?
- IR Analysis : The carbonyl (C=O) stretch of the 5-oxo group appears at 1720–1750 cm⁻¹, while the carboxylic acid (COOH) shows a broad O-H stretch at 2500–3300 cm⁻¹. Acid derivatives (e.g., esters) exhibit C-O stretches at 1200–1300 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : The indolizine proton environment (e.g., H-3, H-8a) shows distinct splitting patterns due to ring fusion (δ 2.5–4.0 ppm for CH₂ groups; δ 5.0–6.0 ppm for aromatic protons).
- ¹³C NMR : The carbonyl carbon (C-5) resonates at δ 195–205 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction yields for indolizine derivatives under varying acidic conditions?
- Case Study : When synthesizing 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids (analogs), yields dropped from 75% to 40% when acetic acid was replaced with HCl.
- Resolution : Acetic acid acts as both solvent and catalyst, stabilizing intermediates via hydrogen bonding. HCl disrupts this equilibrium, favoring side reactions (e.g., decarboxylation). Adjusting sodium acetate concentration (2.0 equiv.) and reflux time (3–5 h) mitigates this .
Q. How can computational modeling guide the optimization of regioselectivity in indolizine functionalization?
- Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution at reactive sites. For example, electrophilic substitution at C-3 of the indolizine core is favored due to lower activation energy (ΔG‡ = 15–20 kcal/mol) compared to C-1 .
- Validation : Correlate computed transition states with experimental product ratios (HPLC or GC-MS). Adjust substituents (e.g., electron-withdrawing groups at C-8a) to redirect reactivity.
Q. What analytical approaches identify and quantify by-products in multi-step indolizine syntheses?
- LC-MS/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates. High-resolution mass spectrometry (HRMS) confirms molecular formulas of by-products (e.g., dimerization products at m/z 400–450) .
- Mitigation : Introduce scavenger resins (e.g., polymer-bound thiourea) during workup to trap unreacted reagents and reduce purification complexity.
Data Contradiction Analysis
Q. Why do reported melting points for 5-oxohexahydroindolizine derivatives vary across studies?
- Root Cause : Polymorphism and solvent inclusion (e.g., DMF or acetic acid traces) alter melting behavior. For example, recrystallization from DMF/acetic acid yields a solvated form (mp 210–215°C) versus pure ethanol (mp 225–230°C) .
- Standardization : Use differential scanning calorimetry (DSC) to characterize thermal profiles and ensure solvent-free samples.
Q. How to address discrepancies in biological activity data for structurally similar indolizine analogs?
- Hypothesis Testing : Differences in enantiomeric purity (e.g., R vs. S configurations at C-8a) or counterion effects (e.g., HCl vs. Na⁺ salts) may alter receptor binding.
- Solution : Perform chiral HPLC separation and test individual enantiomers in bioassays (e.g., enzyme inhibition assays) .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, catalyst loading, pH) for scalable reactions .
- Spectroscopic Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in complex indolizine derivatives .
- Data Reproducibility : Report detailed crystallographic data (CCDC entries) for key intermediates to enable structural benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
